Dimethindene

概要

説明

ジメチンダンは、フェニスティルというブランド名でも知られており、第1世代の選択的ヒスタミンH1受容体拮抗薬です。抗ヒスタミン薬および抗コリン薬として一般的に使用されています。 ジメチンダンは、第1世代のH1受容体拮抗薬の中で、血脳関門を最小限に通過するため、このクラスの薬物に一般的に見られる鎮静作用が軽減されます .

準備方法

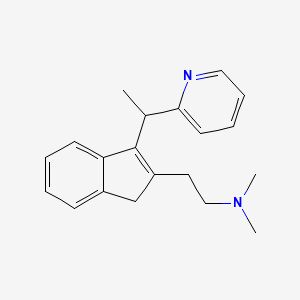

ジメチンダンは、N,N-ジメチル-2-(3-(1-ピリジン-2-イルエチル)-1H-インデン-2-イル)エタンアミンとマレイン酸を反応させてジメチンダンマレイン酸塩を生成する、複数段階のプロセスで合成されます . ジメチンダンの工業的生産には、2-メチルテトラヒドロフランやシクロペンチルメチルエーテルなどの環境に優しい溶媒が使用されており、合成の全体的な収率が向上し、環境への影響が軽減されています .

化学反応の分析

ジメチンダンは、以下の化学反応を含め、さまざまな化学反応を起こします。

酸化: ジメチンダンは、特定の条件下で酸化されて分解生成物を形成することがあります。

還元: ジメチンダンは安定した構造であるため、還元反応はあまり起こりません。

置換: ジメチンダンは、特に強塩基の存在下で置換反応を起こすことがあります。これらの反応で使用される一般的な試薬には、ポリリン酸やベンジルクロリドなどがあります.

科学研究への応用

ジメチンダンは、幅広い科学研究への応用があります。

化学反応の分析

Dimetindene undergoes various chemical reactions, including:

Oxidation: Dimetindene can be oxidized under specific conditions to form degradation products.

Reduction: Reduction reactions are less common for dimetindene due to its stable structure.

Substitution: Dimetindene can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include polyphosphoric acid and benzyl chloride.

科学的研究の応用

Pharmacological Profile

Dimethindene acts as a potent antagonist of the H1 receptor, effectively blocking the action of endogenous histamine. This mechanism leads to relief from symptoms associated with allergic reactions, such as urticaria and pruritus. The compound is available in both topical and oral formulations, allowing for versatile therapeutic use.

Indications

This compound is indicated for:

- Symptomatic treatment of allergic reactions : Effective against conditions like hay fever, perennial rhinitis, food allergies, and drug allergies.

- Pruritus management : Used for pruritus of various origins, including insect bites and eruptive skin diseases like chickenpox.

- Adjunct therapy : Can be used as an adjuvant in eczema and other pruriginous dermatoses of allergic origin .

Comparative Efficacy Studies

Several studies have compared the efficacy of this compound with other antihistamines:

- This compound vs. Chlorpheniramine : A study indicated that this compound exhibited superior antihistaminic activity compared to chlorpheniramine in managing histamine-induced wheal and flare responses .

- This compound in Veterinary Medicine : Research involving dogs with atopic dermatitis demonstrated that this compound significantly improved pruritus compared to placebo, although its effect on overall skin condition (measured by the Canine Atopic Dermatitis Extent and Severity Index) was not statistically significant .

Case Studies

- Efficacy in Allergic Reactions : A double-blind crossover study evaluated the effectiveness of this compound maleate in human subjects exposed to histamine provocation. Results showed a significant reduction in flare areas compared to placebo, indicating its strong antihistaminic effect .

- Veterinary Application : In a controlled trial involving 19 dogs with atopic dermatitis, this compound was administered over a 14-day period. The study found that 66% of dogs treated with this compound showed improvement in pruritus, highlighting its potential application in veterinary dermatology .

Table 1: Indications and Dosage Forms of this compound

| Indication | Dosage Form | Route |

|---|---|---|

| Allergic Rhinitis | Oral solution | Oral |

| Urticaria | Topical gel | Topical |

| Pruritus (various origins) | Oral tablet | Oral |

| Eczema (adjunct therapy) | Topical gel | Topical |

Table 2: Comparative Efficacy of this compound

| Study Type | Treatment Comparison | Outcome Measure | Result |

|---|---|---|---|

| Human Study | This compound vs. Placebo | Flare area reduction | Significant reduction (P=0.0028) |

| Veterinary Study | This compound vs. Hydroxyzine/Chlorpheniramine | CADESI score improvement | Not significant (P=0.087) |

作用機序

ジメチンダンは、ヒスタミンH1受容体に選択的に結合し、内因性ヒスタミンの作用を阻害することで効果を発揮します。 これにより、かゆみ、腫れ、発赤など、アレルギー反応に伴う症状が一時的に軽減されます . ジメチンダンには抗コリン作用も認められ、これはアレルギー性疾患の治療における有効性に寄与しています .

類似の化合物との比較

ジメチンダンは、ジフェンヒドラミンやクロルフェニラミンなど、他の第1世代のH1受容体拮抗薬と比較されることがよくあります。 これらの化合物とは異なり、ジメチンダンは血脳関門を最小限に通過するため、鎮静作用が少なくなります . 類似の化合物には以下が含まれます。

ジフェンヒドラミン: 顕著な鎮静作用を有する第1世代のH1受容体拮抗薬。

クロルフェニラミン: 中程度の鎮静作用を有する別の第1世代のH1受容体拮抗薬。

クレマスチン: アレルギー反応の治療に使用される第1世代のH1受容体拮抗薬.

ジメチンダンは、最小限の鎮静作用で効果的な抗ヒスタミン作用を発揮するという独自の能力により、アレルギー性疾患の治療において貴重な化合物となっています。

類似化合物との比較

Dimetindene is often compared to other first-generation H1 antagonists, such as diphenhydramine and chlorpheniramine. Unlike these compounds, dimetindene minimally crosses the blood-brain barrier, resulting in fewer sedative effects . Similar compounds include:

Diphenhydramine: A first-generation H1 antagonist with significant sedative effects.

Chlorpheniramine: Another first-generation H1 antagonist with moderate sedative effects.

Clemastine: A first-generation H1 antagonist used in the treatment of allergic reactions.

Dimetindene’s unique ability to provide effective antihistamine action with minimal sedation makes it a valuable compound in the treatment of allergic conditions.

生物活性

Dimethindene, a first-generation antihistamine, is primarily recognized for its selective antagonistic properties against the H1 histamine receptor. This compound, particularly in its maleate form, has been extensively studied for its pharmacological effects in various medical and veterinary applications. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound occurs as a racemic mixture, with the (S)-(+)-enantiomer demonstrating significant selectivity for muscarinic acetylcholine receptors (M2) and H1 histamine receptors. The pharmacodynamic profile includes:

- Muscarinic Receptor Antagonism :

- pKi values:

- M1: 7.08

- M2: 7.78

- M3: 6.70

- M4: 7.00

- pKi values:

- Histamine Receptor Antagonism :

- pKi value for H1: 7.48

These properties allow this compound to effectively inhibit the actions of endogenous histamine and modulate cholinergic signaling pathways, leading to its therapeutic effects in allergic conditions and other disorders .

Case Studies and Clinical Trials

-

Sustained Release Formulation Study :

A clinical trial evaluated the efficacy of a sustained-release formulation of this compound maleate (Fenistil) in managing allergic rhinitis among 12 volunteers exposed to grass pollen. Results indicated a statistically significant reduction in nasal symptoms for at least 16 hours post-treatment with 4 mg of this compound compared to placebo (p < 0.05) . -

Intranasal Application Study :

Another study focused on a 0.1% this compound nasal spray compared to placebo in patients with seasonal allergic rhinitis. The results showed significant improvement in Total Nasal Symptom Scores (p < 0.0001), indicating that this compound is an effective treatment option for alleviating nasal and ocular symptoms associated with allergies . -

Veterinary Applications :

In a study involving dogs with atopic dermatitis, this compound demonstrated a significant reduction in pruritus compared to placebo (P=0.014). This highlights its potential use in veterinary medicine for managing allergic conditions .

Biological Activity in Agriculture

This compound maleate has also been investigated for its role in enhancing plant resistance against diseases such as rice blast. Research indicated that treatment with varying concentrations of this compound maleate significantly reduced disease severity and improved grain yield in rice plants by inducing systemic acquired resistance (SAR) mechanisms .

Summary of Research Findings

| Study Type | Subject | Dosage/Concentration | Key Findings |

|---|---|---|---|

| Clinical Trial | Allergic Rhinitis | 4 mg sustained release | Significant symptom reduction (p < 0.05) |

| Intranasal Application | Seasonal Allergies | 0.1% nasal spray | Superior efficacy over placebo (p < 0.0001) |

| Veterinary Study | Canine Atopy | Not specified | Significant reduction in pruritus (P=0.014) |

| Agricultural Research | Rice Plants | 125 mg L−1 | Reduced blast severity; increased yield |

特性

IUPAC Name |

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMQESMQSYOVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3614-69-5 (maleate) | |

| Record name | Dimetindene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022942 | |

| Record name | Dimethindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethindene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dimethindene is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |

| Record name | Dimetindene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5636-83-9 | |

| Record name | (±)-Dimethindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5636-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetindene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetindene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetindene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661FH77Z3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethindene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dimetindene?

A1: Dimetindene acts primarily as a histamine H1-receptor antagonist. [, , , , , , , ] This means it binds to these receptors and blocks histamine from binding, thus preventing the cascade of events that lead to allergic symptoms.

Q2: How does Dimetindene's antagonism of histamine H1-receptors translate to its therapeutic effects?

A2: By blocking histamine H1-receptors, Dimetindene effectively reduces symptoms like: - Nasal congestion, rhinorrhea (runny nose), sneezing, and itching associated with allergic rhinitis [, , , , , ]- Itching and inflammation associated with urticaria (hives) and various dermatoses. [, , , , ]- Itching associated with atopic dermatitis. [, , ]

Q3: Beyond H1-receptor antagonism, are there other mechanisms by which Dimetindene exerts its effects?

A3: Yes, research suggests Dimetindene might also possess local anesthetic properties. [] A study using laser algesimetry showed that Dimetindene significantly reduced pain perception in human volunteers, an effect attributed to its potential influence on peripheral nerve fibers.

Q4: Does Dimetindene affect endogenous cortisol production?

A4: A study investigated whether Dimetindene, when co-administered with betamethasone, interfered with betamethasone's known suppressive effect on cortisol. Results showed that Dimetindene did not influence betamethasone’s cortisol-suppressing activity. []

Q5: What is the molecular formula and weight of Dimetindene?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of Dimetindene, they consistently refer to "Dimetindene maleate." It's essential to differentiate between the free base (Dimetindene) and its salt form (Dimetindene maleate) as they have different properties. Resources like PubChem or DrugBank can provide the specific molecular formula and weight for both forms.

Q6: What is the pharmacokinetic profile of Dimetindene?

A7: A study in healthy volunteers revealed that Dimetindene, after intravenous or oral administration, is well absorbed and exhibits a relatively short half-life. [] Specific pharmacokinetic parameters like AUC, clearance, and volume of distribution were calculated.

Q7: How is Dimetindene metabolized?

A8: Research has shown that Dimetindene undergoes hepatic metabolism, primarily via hydroxylation on its indene moiety. [] This biotransformation was observed both in vitro, using liver microsomes, and in vivo, in humans. The primary metabolite was identified and differentiated from a chemically synthesized isomer, highlighting the importance of metabolic studies in drug development.

Q8: Are there enantioselective differences in the pharmacokinetics of Dimetindene?

A9: Yes, a study showed enantioselective differences in the pharmacokinetics of the two enantiomers of Dimetindene. [] Specifically, the S(+) enantiomer exhibited lower metabolism both in vitro and in vivo compared to its counterpart. This finding emphasizes the importance of considering enantioselectivity in drug development, as different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles.

Q9: What models have been used to assess the efficacy of Dimetindene?

A10: Dimetindene's efficacy has been evaluated in various models, including:- Experimentally Induced Pruritus: Studies in human volunteers have shown that topical Dimetindene effectively increases the itch threshold to histamine, indicating its antipruritic effect. []- Weal and Flare Reactions: Dimetindene, applied topically, demonstrated a significant reduction in histamine-induced weal size, indicating its anti-inflammatory properties. []- Allergen Provocation Models: Controlled studies using the Vienna Challenge Chamber, which simulates exposure to specific allergens like grass pollen, have consistently shown that Dimetindene effectively reduces both nasal and ocular symptoms in individuals with allergic rhinitis. [, ]- Animal Models of Cholestasis: In rats with experimentally induced cholestasis, Dimetindene did not worsen liver or kidney function, suggesting its safety in patients with impaired liver function. []

Q10: What formulations of Dimetindene are available?

A12: The provided research mentions several Dimetindene formulations, including:- Oral solution []- Nasal spray [, , ]- Gel [, ]- Sustained-release pellets []

Q11: What is known about the stability of Dimetindene formulations?

A13: While specific stability data is not provided in the abstracts, one study aimed to develop a validated HPLC method for determining Dimetindene maleate content in pharmaceutical preparations. [] Such methods are crucial for stability testing of drug products to ensure they maintain their quality and efficacy over time.

Q12: Has Dimetindene been investigated for potential use in other areas, such as cancer treatment?

A14: While Dimetindene is primarily known for its antihistamine properties, one study explored its in vitro effects on canine neoplastic mast cells. [] The researchers found that Dimetindene, along with other H1-receptor antagonists, demonstrated some growth-inhibitory effects on these cells, suggesting a potential area for further investigation.

Q13: Are there analytical methods available for the detection and quantification of Dimetindene?

A15: Several analytical methods have been employed for Dimetindene analysis, including:- HPLC (High-Performance Liquid Chromatography): This technique has been used extensively for the separation and quantification of Dimetindene in various matrices, including pharmaceutical formulations and biological samples. [, , ]- GC-MS (Gas Chromatography-Mass Spectrometry): This method has been employed for the identification and structural elucidation of Dimetindene and its metabolites. []- Enzyme-Linked Immunosorbent Assay (ELISA): This technique has been utilized for the quantification of Dimetindene in serum samples. []- Spectrophotometry: This method has been used for the quantification of Dimetindene in pharmaceutical preparations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。